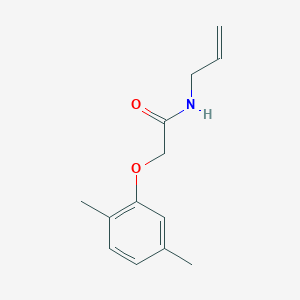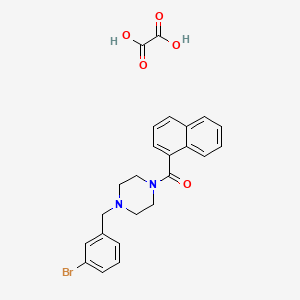
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide), also known as BPYD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPYD is a bidentate ligand that forms stable complexes with transition metals, and it has been used extensively in catalysis, material science, and medicinal chemistry.
Applications De Recherche Scientifique
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been extensively used in various scientific research applications due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have been used as catalysts in organic reactions. N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has also been used in material science, where it has been incorporated into polymers to improve their mechanical properties. In addition, N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has shown potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is not well understood. However, it is believed that N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) forms stable complexes with transition metals, which can then interact with biological molecules. This interaction can lead to changes in the biological activity of the molecules, which can result in therapeutic effects.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has been shown to have anti-inflammatory properties. In addition, N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been shown to have antioxidant properties, which can help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is its ability to form stable complexes with transition metals. This property makes it a useful ligand in the synthesis of metal complexes, which have a wide range of applications in various fields. However, one of the limitations of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). One area of research could focus on the development of new metal complexes using N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) as a ligand. These complexes could have potential applications in catalysis and material science. Another area of research could focus on the therapeutic potential of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). Further studies could be conducted to investigate its ability to inhibit the growth of cancer cells and to explore its anti-inflammatory and antioxidant properties. Additionally, research could be conducted to improve the solubility of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) in water, which could make it more useful in certain experiments.
Méthodes De Synthèse
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) can be synthesized by reacting 2-pyridinecarbothioamide with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which results in the formation of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). The purity of the synthesized compound can be increased by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-[4-[4-(pyridine-2-carbothioylamino)phenyl]phenyl]pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S2/c29-23(21-5-1-3-15-25-21)27-19-11-7-17(8-12-19)18-9-13-20(14-10-18)28-24(30)22-6-2-4-16-26-22/h1-16H,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFVJCSOUXNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=S)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4'-[(2-pyridinylcarbothioyl)amino][1,1'-biphenyl]-4-yl}-2-pyridinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5142478.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5142485.png)
![(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5142503.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5142510.png)
![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
![2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)

